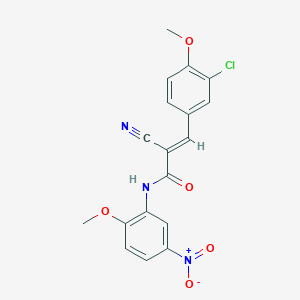![molecular formula C28H22N2O B10897819 1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether is a complex organic compound that features both indole and naphthalene moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of indole, a heterocyclic aromatic organic compound, and naphthalene, a polycyclic aromatic hydrocarbon, endows it with unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene moiety can be prepared through Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step involves the coupling of the indole derivative with the naphthalene derivative. This can be achieved through a nucleophilic substitution reaction where the indole derivative acts as a nucleophile attacking the electrophilic center of the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of reduced indole or naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
科学研究应用
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
作用机制
The mechanism by which 1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and DNA, influencing cellular processes. The naphthalene moiety can enhance the compound’s ability to intercalate with DNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 1-(1H-Indol-3-yl)-2-naphthol
- 1-(1H-Indol-3-yl)-2-naphthylamine
- 1-(1H-Indol-3-yl)-2-naphthyl ketone
Uniqueness
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether is unique due to its specific combination of indole and naphthalene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application in various scientific fields.
属性
分子式 |
C28H22N2O |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
3-[1H-indol-3-yl-(2-methoxynaphthalen-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C28H22N2O/c1-31-26-15-14-18-8-2-3-9-19(18)28(26)27(22-16-29-24-12-6-4-10-20(22)24)23-17-30-25-13-7-5-11-21(23)25/h2-17,27,29-30H,1H3 |
InChI 键 |
BDWHZANETDCMBU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10897751.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
methanone](/img/structure/B10897761.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10897770.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)

